4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C17H24N4O3S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(3-methoxypropyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H24N4O3S2/c1-24-13-5-12-21-16(18-19-17(21)25)14-6-8-15(9-7-14)26(22,23)20-10-3-2-4-11-20/h6-9H,2-5,10-13H2,1H3,(H,19,25) |
InChI Key |
DCQLHFOSSHALJQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole ring is formed via cyclocondensation of thiosemicarbazide derivatives under alkaline conditions. A representative protocol involves:
-
Preparation of potassium dithiocarbazinate : Reacting benzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide.
-
Cyclization with hydrazine hydrate : Heating the potassium salt with hydrazine hydrate in aqueous NaOH yields 4-amino-5-phenyl-1,2,4-triazole-3-thiol.
-
Reagents : Hydrazine hydrate (2 equiv), NaOH (2 M)
-
Temperature : 100°C, reflux
-
Time : 3–4 hours
-
Yield : 42–58%
Functionalization of the Phenyl Ring with Piperidinylsulfonyl Group
Sulfonylation of 4-Bromophenyltriazole
The phenyl ring at position 5 is sulfonylated using chlorosulfonic acid, followed by amination with piperidine.
Step 1: Sulfonylation
-
React 5-(4-bromophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol (1 equiv) with chlorosulfonic acid (3 equiv) in dichloromethane at 0°C.
-
Quench with ice-water and extract with ethyl acetate.
Step 2: Amination with Piperidine
-
Treat the sulfonyl chloride intermediate (1 equiv) with piperidine (2 equiv) in THF.
Optimized Conditions :
Critical Analysis of Synthetic Challenges
Regioselectivity in Triazole Formation
The cyclization of thiosemicarbazides predominantly yields 1,2,4-triazoles, but competing pathways can produce 1,3,4-isomers. Key mitigations include:
Sulfonylation Side Reactions
Over-sulfonylation or desulfurization may occur during chlorosulfonic acid treatment. Strategies to improve fidelity:
Characterization and Analytical Validation
Spectroscopic Confirmation
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
Chromatographic Purity Assessment
-
Column : C18, 5 µm, 250 × 4.6 mm
-
Mobile phase : Acetonitrile/water (70:30)
-
Retention time : 8.2 min
-
Purity : >98%
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiosemicarbazide route | 58 | 98 | High regioselectivity | Lengthy purification steps |
| Direct alkylation | 72 | 97 | Rapid functionalization | Requires anhydrous conditions |
| Sulfonylation-amination | 70 | 96 | Scalable for bulk synthesis | Sensitive to moisture |
Scale-Up Considerations and Industrial Relevance
For kilogram-scale production:
Chemical Reactions Analysis
4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and the sulfonyl group play crucial roles in its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to the modulation of biochemical pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Diversity in Triazole-3-thiols
- Aromatic Aldehyde Derivatives: Compounds 54 and 55 () incorporate 4-methoxybenzylidene and 4-dimethylaminobenzylidene groups via Schiff base formation. These derivatives emphasize the role of electron-donating groups (e.g., methoxy, dimethylamino) in modulating electronic properties and solubility. The target compound’s piperidinylsulfonyl group, a bulkier and more polar substituent, may enhance water solubility compared to simple aromatic aldehydes .
- Trifluoromethylphenyl Derivatives : CP 55 () features a 3-bromobenzylidene and trifluoromethylphenyl group. The electron-withdrawing trifluoromethyl group increases lipophilicity, whereas the target’s methoxypropyl chain likely reduces logP, improving bioavailability .
- Sulfonyl-Containing Analogues: Compounds in include a phenylsulfonyl group, similar to the target’s piperidinylsulfonyl moiety.
Physicochemical and Pharmacokinetic Properties
- The target’s methoxypropyl group likely reduces logP compared to benzylidene or trifluoromethyl analogs, improving aqueous solubility.
- The piperidinylsulfonyl moiety may enhance metabolic stability relative to simple sulfonamides due to steric hindrance .
Biological Activity
The compound 4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its antibacterial, anticancer, and enzyme inhibitory properties based on various studies.
1,2,4-Triazoles and their derivatives have been extensively studied for their antibacterial properties. The core structure of triazoles allows for interactions with bacterial enzymes and cell membranes, leading to inhibition of bacterial growth.
Key Findings:
- Studies have shown that compounds containing the triazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from 1,2,4-triazole have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.12 µg/mL against pathogens like E. coli and S. aureus .
Comparative Analysis of Antibacterial Efficacy
The following table summarizes the antibacterial activity of various triazole derivatives compared to standard antibiotics:
| Compound Name | MIC (µg/mL) | Target Bacteria | Comparison to Standard Antibiotics |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Ciprofloxacin | 1.0 | E. coli | Standard |
| Levofloxacin | 0.5 | S. aureus | Standard |
| Triazole Derivative A | 0.12 | Pseudomonas aeruginosa | Higher than Ciprofloxacin |
Case Studies
In a recent study, triazole derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and vancomycin .
Cytotoxicity Studies
Research has indicated that triazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells.
Key Findings:
- The compound was tested against various cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results showed that it inhibited cell proliferation significantly at lower concentrations compared to control groups .
Efficacy Against Specific Cancer Types
The following table outlines the cytotoxic effects observed in different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| IGR39 (Melanoma) | TBD | Apoptosis induction |
| MDA-MB-231 (Breast Cancer) | TBD | Cell cycle arrest |
| Pancreatic Cancer | TBD | Inhibition of migration |
Beta-Secretase Inhibition
Research has highlighted the potential of triazoles in inhibiting beta-secretase enzymes, which play a crucial role in Alzheimer's disease pathology. The compound's structure suggests it could effectively inhibit this enzyme, thereby reducing amyloid-beta deposition .
Research Findings:
- In vitro studies demonstrated that derivatives similar to the compound inhibited beta-secretase with IC50 values significantly lower than those observed for existing treatments.
Summary of Enzyme Inhibition Studies
The following table summarizes findings related to enzyme inhibition:
| Enzyme | Compound Tested | IC50 (µM) |
|---|---|---|
| Beta-secretase | This compound | TBD |
Q & A
Q. Basic Structural Characterization
- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., methoxypropyl δ 3.3–3.5 ppm; piperidinylsulfonyl δ 1.5–2.1 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ~435 Da) and purity (>95%) .
Advanced Techniques - DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and stabilizes sulfonyl-phenyl interactions .
- X-ray Crystallography : Resolves regioselectivity in triazole substitution (e.g., 4-position vs. 5-position isomers) .
How can molecular docking and ADME analysis predict the biological activity of this compound?
Q. Basic Screening Workflow
- Docking Software (AutoDock Vina) : Models interactions with targets (e.g., COX-2, EGFR) using grid boxes (20 ų) and Lamarckian algorithms .
- ADME Prediction (SwissADME) : Estimates logP (~2.8), solubility (-4.5 LogS), and blood-brain barrier permeability (low) .
Advanced Insights - False Positives : Hydrophobic sulfonyl groups may overestimate binding to polar active sites. Cross-validate with MD simulations (e.g., 100 ns trajectories) .
What strategies resolve contradictions in reported biological activity data for triazole-thiol derivatives?
Q. Methodological Approach
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess tissue specificity .
- Redox Profiling : Quantify thiol-disulfide equilibrium shifts using Ellman’s assay, as oxidative stress may mask activity .
Case Study : Piperidinylsulfonyl groups enhance antifungal activity (MIC 8 µg/mL) but reduce solubility, necessitating formulation adjustments .
Which analytical techniques are optimal for assessing purity and stability of this compound under varying conditions?
Q. Basic Quality Control
- HPLC (C18 Column) : Detects degradation products (e.g., sulfoxide formation) with mobile phase (ACN:0.1% TFA) .
- TLC (Silica GF254) : Monitors reaction progress using ethyl acetate/hexane (3:7) .
Advanced Analysis - LC-MS/MS : Identifies photodegradants under UV light (λ 254 nm) and quantifies hydrolytic stability at pH 1.2–7.4 .
How can regioselectivity in alkylation and sulfonation reactions be controlled during synthesis?
Q. Methodological Optimization
- Alkylation : Use bulky bases (e.g., K₂CO₃) to favor N-4 substitution over S-alkylation .
- Sulfonation : Piperidine sulfonyl chloride reacts preferentially at the para position of phenyl rings due to steric hindrance .
Key Data : N-4 alkylation yields >80% vs. <15% for S-alkylation under optimized conditions .
What is the role of substituents (e.g., methoxypropyl vs. methyl) in modulating bioactivity?
Q. Basic Structure-Activity Relationship (SAR)
- Methoxypropyl Group : Enhances lipophilicity (logP +0.7) and CNS penetration but reduces aqueous solubility .
- Piperidinylsulfonyl : Improves antifungal potency (2-fold vs. phenylsulfonyl) via hydrogen bonding with CYP51 .
Advanced QSAR Models : 3D-QSAR (CoMFA) correlates steric bulk at N-4 with antibacterial activity (R² = 0.89) .
How do pH and temperature affect the stability of the triazole-thiol moiety?
Q. Stability Studies
- pH 1–3 : Rapid thiol oxidation to disulfides (t₁/₂ < 24 h) .
- pH 7–9 : Stable for >72 h due to deprotonated thiolate formation .
- Thermal Degradation : Decomposes above 150°C (TGA data), requiring storage at -20°C under N₂ .
What computational models predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Q. Advanced Theoretical Frameworks
- DFT (B3LYP/6-311+G )**: Calculates Fukui indices to identify nucleophilic sites (e.g., S-atom, f⁻ = 0.12) .
- Molecular Electrostatic Potential (MEP) : Maps electron-deficient regions (piperidinylsulfonyl) for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
